N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)acetamide
Description
N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)acetamide is a carbazole derivative featuring a carbazole core substituted with an ethyl group at the 9-position, nitro groups at the 4- and 6-positions, and an acetamide moiety at the 3-position. Carbazoles are heterocyclic aromatic compounds with a tricyclic structure, and their derivatives are studied for diverse applications, including pharmaceuticals and materials science. The nitro groups are strong electron-withdrawing substituents, while the ethyl and acetamide groups influence steric and electronic properties.
Properties
CAS No. |
80776-30-3 |
|---|---|
Molecular Formula |
C16H14N4O5 |
Molecular Weight |
342.31 g/mol |
IUPAC Name |
N-(9-ethyl-4,6-dinitrocarbazol-3-yl)acetamide |
InChI |
InChI=1S/C16H14N4O5/c1-3-18-13-6-4-10(19(22)23)8-11(13)15-14(18)7-5-12(17-9(2)21)16(15)20(24)25/h4-8H,3H2,1-2H3,(H,17,21) |
InChI Key |
INRQRKBWLMPNIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Crystal Packing and Geometry
highlights that meta-substitution with electron-withdrawing groups (e.g., nitro) in N-(aryl)-2,2,2-trichloro-acetamides significantly alters crystal parameters, such as space group and lattice constants. For example, 3,5-dichloro and 3,5-dimethyl derivatives exhibit distinct asymmetric units and packing arrangements. In N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)acetamide, the nitro groups at 4- and 6-positions (analogous to meta positions in simpler aryl systems) likely induce similar steric and electronic effects, promoting planar molecular conformations and influencing intermolecular interactions like π-π stacking or hydrogen bonding .
Carbazole Core Modifications
Tetrahydrocarbazole Derivatives (): Compounds like N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide feature a partially saturated carbazole core. The target compound’s unsaturated carbazole core may exhibit stronger π-interactions but lower solubility in polar solvents .
Formamide vs. Acetamide Derivatives (): N-(9-Ethyl-4,6-dinitro-carbazol-3-yl)formamide (CAS 80776-31-4) differs by having a formamide (-NHCHO) group instead of acetamide (-NHCOCH3). Formamide’s hydrogen atom may participate in stronger hydrogen bonding, affecting crystallization behavior .
Substituent Position and Electronic Effects
- Nitro Groups (4- and 6-positions): These strong electron-withdrawing groups deactivate the carbazole ring, directing electrophilic substitutions to specific sites. This contrasts with chloro or methyl substituents in ’s tetrahydrocarbazoles, where chloro is electron-withdrawing and methyl is electron-donating.
- Ethyl Group (9-position): The ethyl substituent introduces steric hindrance, which may limit rotational freedom and stabilize specific conformations. This contrasts with smaller groups (e.g., hydrogen or methyl) in other carbazoles, which allow tighter packing .
Structural and Crystallographic Insights
Crystal structures of related compounds (e.g., ’s trichloro-acetamides) are often determined using SHELX programs (e.g., SHELXL for refinement). These tools enable precise measurement of bond lengths, angles, and torsional parameters. For instance, nitro-substituted analogs in exhibit triclinic or monoclinic systems with Z′ = 1 or 2, influenced by substituent symmetry. The target compound’s structure, if solved via SHELXL, would similarly require analysis of its space group (e.g., P21/c) and hydrogen-bonding networks .
Data Tables: Comparative Analysis
| Compound Name | Core Structure | Substituents | Crystallographic System | Key Properties |
|---|---|---|---|---|
| This compound | Carbazole | 9-Ethyl, 4,6-dinitro, 3-acetamide | Likely monoclinic* | High π-stacking, moderate solubility |
| N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide | Phenyl | 3,5-Cl2, 2,2,2-trichloro | Triclinic (P-1) | Planar conformation, dense packing |
| N-[3-(6-Chloro-tetrahydrocarbazol)phenyl]acetamide | Tetrahydrocarbazole | 6-Cl, 3-acetamide | Not reported | Enhanced solubility, reduced aromaticity |
| N-(9-Ethyl-4,6-dinitro-carbazol-3-yl)formamide | Carbazole | 9-Ethyl, 4,6-dinitro, 3-formamide | Not reported | Strong H-bonding, lower lipophilicity |
*Inferred from analogous nitro-substituted systems in .
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